BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Assessing
ODM-204 Impact on Testosterone Levels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ODM-204

Cat. No.: B1150134

Introduction

ODM-204 is an investigational, nonsteroidal, orally available small molecule designed for the
treatment of castration-resistant prostate cancer (CRPC).[1][2] Its therapeultic rationale is based
on a dual mechanism of action: the inhibition of androgen biosynthesis and the antagonism of
the androgen receptor (AR).[3] ODM-204 potently inhibits the cytochrome P450 enzyme
CYP17A1, which is essential for the synthesis of testosterone and its potent derivative,
dihydrotestosterone (DHT).[2][3] Concurrently, it directly binds to the androgen receptor,
preventing its activation by any residual androgens.[3]

This dual approach aims to provide a more comprehensive suppression of the androgen
signaling axis, which remains a key driver of CRPC progression.[1][2] Preclinical and early
clinical studies have demonstrated that ODM-204 can effectively reduce serum testosterone
levels.[1][4] However, further development was halted due to unfavorable pharmacokinetic
properties observed in clinical trials.[4][5]

These application notes provide a summary of the quantitative data on ODM-204's effect on
testosterone and detailed protocols for assessing the activity of similar steroid biosynthesis
inhibitors.

Mechanism of Action

ODM-204's primary impact on testosterone stems from its inhibition of CYP17AL1. This enzyme
possesses both 17a-hydroxylase and 17,20-lyase activities, which are critical steps in
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converting cholesterol-derived precursors into androgens in both the testes and adrenal
glands.[3] By blocking this enzyme, ODM-204 effectively halts the production of
dehydroepiandrosterone (DHEA) and androstenedione, the direct precursors to testosterone.

[6] This leads to a significant reduction in circulating testosterone levels.
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Caption: Simplified androgen synthesis pathway highlighting CYP17A1 inhibition by ODM-204.
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In addition to suppressing testosterone production, ODM-204 acts as a direct antagonist to the
androgen receptor, providing a secondary blockade against androgen-driven signaling.
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Caption: Dual mechanism of ODM-204 targeting synthesis and receptor signaling.

Quantitative Data Summary

Data from preclinical and clinical studies demonstrate ODM-204's ability to suppress serum
testosterone.

Preclinical In Vivo Data

Preclinical assessments in animal models confirmed the potent androgen-lowering effects of
ODM-204.
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Clinical Data (Phase I)

A first-in-human, Phase | dose-escalation study (NCT02344017) in patients with metastatic

CRPC provided clinical data on testosterone suppression.[6][7]
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Note: While testosterone suppression was confirmed, the effect was not dose-dependent. In
most patients, testosterone levels began to rise back toward baseline after day 8, a finding
potentially linked to the compound's unfavorable pharmacokinetic profile.[1][7]

Experimental Protocols

The following protocols provide generalized methodologies for assessing the impact of a
CYP17ALl inhibitor like ODM-204 on testosterone levels.

Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay
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This protocol outlines a method to determine the half-maximal inhibitory concentration (ICso) of
a test compound against CYP17A1 using human cell lines.

Objective: To quantify the potency of a test compound in inhibiting CYP17Al-mediated
androgen synthesis.

Materials:

e Human adrenocortical carcinoma cell line (e.g., NCI-H295R).

o Cell culture medium and supplements.

o Test compound (e.g., ODM-204) dissolved in a suitable solvent (e.g., DMSO).

» Reference inhibitor (e.g., Abiraterone).

e Forskolin or other stimulant to induce steroidogenesis.

 Liquid chromatography-mass spectrometry (LC-MS/MS) system for steroid hormone
guantification.

Procedure:

o Cell Culture: Culture NCI-H295R cells under standard conditions (37°C, 5% CO2) to 80-90%
confluency.

o Seeding: Plate cells in 24-well plates and allow them to adhere for 24-48 hours.

e Treatment:

o Replace the culture medium with a fresh medium containing a stimulant (e.g., forskolin) to
initiate steroid synthesis.

o Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 puM). Include
vehicle-only (negative) and reference inhibitor (positive) controls.

e Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).
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o Sample Collection: Collect the cell culture supernatant.

o Steroid Quantification: Analyze the concentration of testosterone, DHEA, and other relevant
steroids in the supernatant using a validated LC-MS/MS method.

e Data Analysis:
o Normalize the data to the vehicle control.
o Plot the percentage of inhibition against the log concentration of the test compound.

o Calculate the ICso value using a non-linear regression model (four-parameter logistic
curve). For ODM-204, the reported ICso for CYP17A1 is 22 nM.[6][8]

Protocol 2: In Vivo Assessment of Testosterone
Suppression in Rodents

This protocol describes a study to evaluate the pharmacodynamic effect of a test compound on

circulating testosterone in a male rodent model.
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Caption: Experimental workflow for in vivo assessment of testosterone suppression.
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Objective: To measure the change in serum testosterone levels in response to oral
administration of a test compound.

Materials:

o Sexually mature male rats (e.g., Sprague-Dawley) or mice.

o Test compound formulated in an appropriate vehicle for oral gavage.

» Vehicle control.

» Blood collection supplies (e.g., capillary tubes, serum separator tubes).

e Centrifuge.

e LC-MS/MS system.

Procedure:

o Acclimatization: Acclimatize animals for at least one week before the study begins.

o Group Assignment: Randomly assign animals to treatment cohorts (e.g., vehicle control, low
dose, high dose).

» Baseline Sampling: Collect a baseline blood sample (T=0) from each animal via tail vein or
submandibular bleed.

o Dosing: Administer the test compound or vehicle via oral gavage at the specified dose. For
potentiation studies, an LHRH agonist can be co-administered.[2]

o Post-Dose Sampling: Collect blood samples at specified time points after dosing (e.g., 2, 4,
8, 24 hours) to establish a time-course of testosterone suppression.

e Serum Preparation: Process blood samples to separate serum and store frozen at -80°C
until analysis.

o Testosterone Quantification: Measure serum testosterone concentrations using a validated
LC-MS/MS assay.

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29438723/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Data Analysis: Compare post-dose testosterone levels to baseline and to the vehicle control
group. Calculate the percentage suppression and assess statistical significance (e.g., using
ANOVA).

Protocol 3: Clinical Assessment of Testosterone Levels

This protocol outlines the key design elements for a Phase | clinical trial to assess the safety
and pharmacodynamic activity of a novel androgen synthesis inhibitor.

Objective: To evaluate the effect of escalating doses of a test compound on serum testosterone
in patients with CRPC.

Study Design: Open-label, multicenter, dose-escalation study (e.g., 3+3 design).
Patient Population:
o Males with metastatic CRPC, with evidence of disease progression.

e Ongoing androgen deprivation therapy (ADT) with a GnRH agonist/antagonist or prior
bilateral orchiectomy.

e Screening serum testosterone level < 50 ng/dL.[7]
Procedure:

» Cohort Enrollment: Enroll patients in sequential dose cohorts (e.g., 50, 100, 200, 300, 500
mg twice daily).[5]

o Treatment: Administer the test compound orally at the assigned dose. Concomitant low-dose
prednisone is often included to manage potential adrenal insufficiency.[5]

e Pharmacodynamic Sampling:
o Collect blood for serum testosterone analysis at pre-dose (baseline).

o Collect samples at regular intervals during the first cycle of treatment (e.g., Day 1, Day 8,
Day 15, Day 28) and at the start of each subsequent cycle.
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Hormone Analysis: Use a highly sensitive and specific assay (e.g., LC-MS/MS) to measure
serum testosterone.

Data Analysis:
o Determine the nadir testosterone level for each patient.
o Calculate the percentage change from baseline for each dose cohort.

o Evaluate the consistency and durability of testosterone suppression over time.

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Patient Screening
(mCRPC, Testosterone <50 ng/dL)

Enroll into
Dose Escalation Cohort
(e.g., 50mg BID)

/

Collect Baseline (C1D1)
Blood for Testosterone & PSA

’

Administer ODM-204
+ Prednisone

:

Serial Blood Sampling
(e.g., Day 8, Day 15) for
Testosterone Analysis

/

Monitor for Safety
& Dose-Limiting Toxicities

Dose Escalation Decision
(Based on safety in cohort)

Max Dose Reached

Determine Recommended Enroll Next Cohort
Phase 2 Dose & Assess PD Effect at Higher Dose

Click to download full resolution via product page

Caption: Logical workflow for a Phase | clinical trial assessing testosterone.

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1150134?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

ODM-204 is a potent dual-action inhibitor of CYP17A1 and the androgen receptor. Both
preclinical and Phase I clinical data confirm its mechanism of action, demonstrating a
significant but transient reduction in serum testosterone levels in animal models and in men
with castration-resistant prostate cancer.[1][4][7] The provided protocols offer standardized
methodologies for researchers to assess the impact of ODM-204 or similar novel
steroidogenesis inhibitors on testosterone production, a critical biomarker for this class of
therapeutic agents. While ODM-204's development was discontinued, the data and methods
associated with its assessment remain valuable for the broader field of drug development in
oncology.[9]
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 To cite this document: BenchChem. [Application Notes and Protocols for Assessing ODM-
204 Impact on Testosterone Levels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150134#assessing-odm-204-impact-on-
testosterone-levels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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